N-[(1E)-8-methoxy-2-methyl-3,4-dihydropyrazino[1,2-a]indol-1(2H)-ylidene]methanamine
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Overview
Description
N-[(1E)-8-methoxy-2-methyl-3,4-dihydropyrazino[1,2-a]indol-1(2H)-ylidene]methanamine is a complex organic compound with a unique structure that combines elements of indole and pyrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-8-methoxy-2-methyl-3,4-dihydropyrazino[1,2-a]indol-1(2H)-ylidene]methanamine typically involves multi-step organic reactions. One common approach starts with the preparation of the indole core, followed by the introduction of the pyrazine ring. The final step involves the formation of the methanamine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-8-methoxy-2-methyl-3,4-dihydropyrazino[1,2-a]indol-1(2H)-ylidene]methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-[(1E)-8-methoxy-2-methyl-3,4-dihydropyrazino[1,2-a]indol-1(2H)-ylidene]methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(1E)-8-methoxy-2-methyl-3,4-dihydropyrazino[1,2-a]indol-1(2H)-ylidene]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-[(1E)-8-methoxy-2-methyl-3,4-dihydropyrazino[1,2-a]indol-1(2H)-ylidene]methanamine
- 8-methoxy-2-methylindole
- Pyrazino[1,2-a]indole derivatives
Uniqueness
This compound is unique due to its specific combination of indole and pyrazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H17N3O |
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Molecular Weight |
243.30 g/mol |
IUPAC Name |
8-methoxy-N,2-dimethyl-3,4-dihydropyrazino[1,2-a]indol-1-imine |
InChI |
InChI=1S/C14H17N3O/c1-15-14-13-9-10-8-11(18-3)4-5-12(10)17(13)7-6-16(14)2/h4-5,8-9H,6-7H2,1-3H3 |
InChI Key |
WKWGIXPLJGUAKW-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1C2=CC3=C(N2CCN1C)C=CC(=C3)OC |
Origin of Product |
United States |
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